N-((6-cyclopropylpyridin-3-yl)methyl)-2-naphthamide
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Overview
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-2-naphthamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a naphthamide core, which is known for its stability and versatility in various chemical reactions. The presence of a cyclopropyl group attached to the pyridine ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-2-naphthamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthamide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((6-cyclopropylpyridin-3-yl)methyl)-2-naphthamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized naphthamide derivatives, reduced naphthamide compounds, and substituted derivatives with various functional groups replacing the cyclopropyl group.
Scientific Research Applications
N-((6-cyclopropylpyridin-3-yl)methyl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((6-cyclopropylpyridin-3-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide: This compound shares a similar pyridine and cyclopropyl structure but differs in the amide group attached to a benzamide instead of a naphthamide.
N-((6-cyclopropylpyridin-3-yl)methyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide: Another similar compound with a quinazolinyl group instead of a naphthamide.
Uniqueness
N-((6-cyclopropylpyridin-3-yl)methyl)-2-naphthamide is unique due to its naphthamide core, which provides distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(18-9-6-15-3-1-2-4-17(15)11-18)22-13-14-5-10-19(21-12-14)16-7-8-16/h1-6,9-12,16H,7-8,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDXAMXDQXPGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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